3-Fluoro-4-(trifluoromethyl)phenylacetic acid physical properties
3-Fluoro-4-(trifluoromethyl)phenylacetic acid physical properties
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid. Its structural complexity, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, makes it a compound of significant interest in medicinal chemistry and materials science. These electron-withdrawing substituents profoundly influence the molecule's electronic properties, acidity, and intermolecular interactions. As a key building block, a thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and formulation. This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both established data and field-proven methodologies for their verification.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its unequivocal identity. The structural arrangement of the fluoro and trifluoromethyl groups on the phenylacetic acid core dictates its reactivity and physical behavior.
Molecular Structure: The molecule consists of a phenylacetic acid backbone substituted at the 3-position with a fluorine atom and at the 4-position with a trifluoromethyl (CF₃) group. The carboxylic acid moiety is attached to the benzene ring via a methylene (-CH₂-) bridge.
| Identifier | Value |
| IUPAC Name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetic acid |
| CAS Number | 238754-67-1[1] |
| Molecular Formula | C₉H₆F₄O₂[1] |
| Molecular Weight | 222.14 g/mol [1] |
Core Physical Properties
The physical properties of a compound are a direct manifestation of its molecular structure. For 3-Fluoro-4-(trifluoromethyl)phenylacetic acid, the interplay between the polar carboxylic acid group, the rigid aromatic ring, and the highly electronegative substituents results in a distinct set of characteristics.
| Property | Value / Description | Significance & Causality |
| Appearance | Off-white to white crystalline solid (predicted based on isomers)[2] | The solid state at room temperature is indicative of strong intermolecular forces, such as hydrogen bonding via the carboxylic acid groups and dipole-dipole interactions from the C-F bonds. |
| Melting Point | 51-55 °C (for the related isomer 4-Fluoro-3-(trifluoromethyl)phenylacetic acid)[2][3] | The melting point is a critical indicator of purity. The value for the title compound is expected to be in a similar range to its isomer, but must be determined experimentally for a specific lot. |
| Boiling Point | ~263 °C (Predicted for the related isomer 4-Fluoro-3-(trifluoromethyl)phenylacetic acid)[2] | The high boiling point reflects the compound's molecular weight and the strong intermolecular hydrogen bonding that must be overcome for vaporization. |
| Acidity (pKa) | ~4.11 (Predicted for the related isomer 4-Fluoro-3-(trifluoromethyl)phenylacetic acid)[2] | The acidity of the carboxylic proton is significantly enhanced by the strong electron-withdrawing inductive effects (-I effect) of both the fluorine and trifluoromethyl groups. These groups stabilize the resulting carboxylate anion, shifting the equilibrium towards dissociation and resulting in a lower pKa compared to unsubstituted phenylacetic acid. |
| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate. The polar carboxylic acid group allows for hydrogen bonding with protic solvents, while the fluorinated aromatic ring provides compatibility with a range of organic media. |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and quality control of chemical compounds. The unique electronic environment created by the fluorine substituents provides a distinct spectral fingerprint for 3-Fluoro-4-(trifluoromethyl)phenylacetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
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¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons, whose chemical shifts and coupling patterns will be complex due to splitting from each other and from the ¹⁹F nuclei. A singlet or AB quartet will appear for the methylene (-CH₂) protons, and a broad singlet for the acidic carboxylic proton.
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¹³C NMR : The carbon spectrum will show distinct resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The signals for the carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
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¹⁹F NMR : This technique is particularly informative, showing distinct signals for the single fluorine atom and the three equivalent fluorine atoms of the CF₃ group, confirming their respective chemical environments.
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Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key characteristic absorption bands include:
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A broad O-H stretch from the carboxylic acid dimer, typically centered around 2500-3300 cm⁻¹.
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A sharp and strong C=O stretch from the carbonyl group, expected around 1700-1725 cm⁻¹.
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Strong C-F stretching vibrations in the 1100-1350 cm⁻¹ region.
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Mass Spectrometry (MS) : Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The analysis would confirm the molecular weight of 222.14 g/mol and show characteristic fragmentation patterns, such as the loss of the carboxyl group (-COOH).[4]
Spectral data for 3-Fluoro-4-(trifluoromethyl)phenylacetic acid (CAS 238754-67-1) is available from chemical suppliers for reference.[4]
Experimental Workflows & Protocols
To ensure the quality and consistency of research, the physical properties of a new batch of material should be verified. The following are standard, authoritative protocols for determining key physical parameters.
Workflow for Physical Property Verification
The following diagram illustrates a logical workflow for the characterization of a sample of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid.
Caption: Workflow for physical property validation.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol provides a self-validating system for determining the melting point, a crucial indicator of purity.
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Sample Preparation : Ensure the crystalline sample is completely dry. Finely crush a small amount of the solid into a powder.
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Capillary Loading : Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
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Apparatus Setup : Place the loaded capillary into a calibrated melting point apparatus.
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Heating :
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Rapid Scan : Heat the sample rapidly to determine an approximate melting range.
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Accurate Determination : Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
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Observation & Recording :
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample has melted into a clear liquid (T₂).
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The melting range is reported as T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.
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Protocol 2: pKa Determination (Potentiometric Titration)
This method provides an accurate measure of the compound's acidity in solution.
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Solution Preparation : Accurately weigh approximately 0.1 mmol of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) in a beaker.
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Apparatus Setup : Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Titration :
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Record the initial pH of the solution.
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Add the titrant (NaOH) in small, precise increments (e.g., 0.1 mL).
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After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
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Data Analysis :
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Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
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Determine the equivalence point, which is the point of maximum slope on the curve.
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The half-equivalence point (the volume of NaOH that is half of the equivalence volume) corresponds to the point where pH = pKa. Determine the pH at this volume from the curve. This pH value is the experimental pKa of the compound.
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Safety and Handling
As a laboratory chemical, 3-Fluoro-4-(trifluoromethyl)phenylacetic acid requires careful handling to minimize risk.
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Hazards : Based on data for structurally similar compounds, it should be treated as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7]
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Precautions for Safe Handling :
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Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] Store sealed at room temperature.[2]
Conclusion
3-Fluoro-4-(trifluoromethyl)phenylacetic acid is a crystalline solid whose physicochemical profile is dominated by the strong electron-withdrawing nature of its fluoro and trifluoromethyl substituents. These groups enhance its acidity and dictate its intermolecular interactions, leading to a relatively high melting point and specific solubility characteristics. Its distinct spectroscopic fingerprint allows for unambiguous identification and quality assessment. The experimental protocols detailed herein provide a robust framework for researchers to verify these critical properties, ensuring the integrity and success of their scientific endeavors.
References
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PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). 4-(Trifluoromethyl)phenylacetic acid Safety Data Sheet. Retrieved from [Link]
Sources
- 1. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID | VSNCHEM [vsnchem.com]
- 2. 4-氟-3-三氟甲基苯乙酸 | 220227-47-4 [m.chemicalbook.com]
- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]
- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID(238754-67-1) 1H NMR [m.chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 3863567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]

